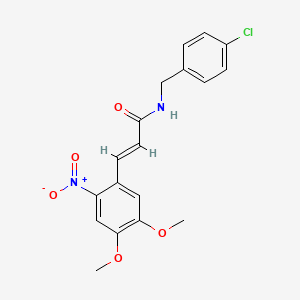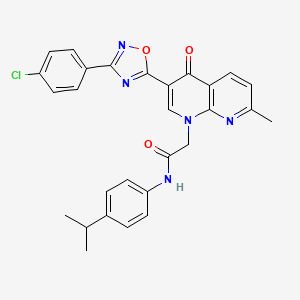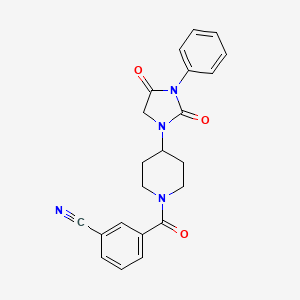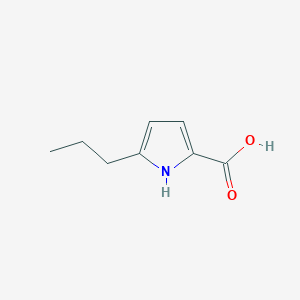
N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The exact mechanism of action of N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is not fully understood, but it is believed to work by binding to specific proteins and altering their function. This can lead to changes in cellular signaling pathways and ultimately affect cellular behavior.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as alter the expression of certain genes. It has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide in lab experiments is its ability to selectively target specific proteins. This can allow researchers to study the function of individual proteins in a more precise manner. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide. One area of interest is the development of new drugs and therapies based on this compound. Another potential direction is the study of its effects on specific cellular signaling pathways, which could lead to a better understanding of a variety of diseases. Additionally, there is potential for the development of new methods for synthesizing this compound, which could make it more widely available for research purposes.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is a complex process that requires specialized knowledge and equipment. The most commonly used method for synthesizing this compound involves the reaction of 4-chlorobenzylamine with 3-(4,5-dimethoxy-2-nitrophenyl)acryloyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide has been used in a wide range of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. It has also been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-25-16-9-13(15(21(23)24)10-17(16)26-2)5-8-18(22)20-11-12-3-6-14(19)7-4-12/h3-10H,11H2,1-2H3,(H,20,22)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYTMRJZNRGDQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2903538.png)



![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2903542.png)


![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903549.png)
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2903550.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2903553.png)


